N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2OS/c1-12-4-2-3-5-15(12)22-17(24)23-10-11-25-16(23)13-6-8-14(9-7-13)18(19,20)21/h2-9,16H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZZPRWFIKTBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article synthesizes available research findings regarding its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, while the methylphenyl moiety may influence receptor interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolidine derivatives. For instance, compounds with similar structural frameworks have shown significant cytotoxic effects against various cancer cell lines.
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Cytotoxicity Studies : In vitro assessments using human glioblastoma cell lines (LN229) demonstrated that derivatives of thiazolidin-4-one exhibit notable cytotoxicity. The MTT assay revealed that certain derivatives had IC50 values indicating effective inhibition of cell growth (Table 1) .
Compound IC50 (µg/mL) Cancer Cell Line This compound TBD LN229 Thiazolidin-4-one Derivative 5a 9.0 Various Thiazolidin-4-one Derivative 5b 8.7 Various - Mechanism of Action : The mechanism underlying the antitumor activity is believed to involve apoptosis induction and cell cycle arrest. Studies indicate that these compounds may interact with specific cellular pathways, leading to increased apoptotic markers in treated cells.
Binding Affinity Studies
Binding affinity studies provide insights into the potential mechanisms by which these compounds exert their biological effects. For example, derivatives have shown promising binding affinities to key targets such as AURKA (Aurora Kinase A) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), both of which are critical in cancer progression.
| Compound | AURKA Binding Affinity (kcal/mol) | VEGFR-2 Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | TBD | TBD |
| Thiazolidin-4-one Derivative 5a | -9.8 | -8.2 |
| Thiazolidin-4-one Derivative 5b | -9.0 | -8.7 |
Case Studies
Several case studies have highlighted the efficacy of thiazolidine derivatives in preclinical settings:
- Study on Anticancer Effects : A study conducted on a series of thiazolidinone derivatives demonstrated significant anticancer activity against renal cell carcinoma models, where specific structural modifications enhanced their potency .
- Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins, revealing hydrophobic interactions as a primary mode of binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several analogs reported in patents and synthetic studies (Table 1). Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Core Heterocycle : The saturated thiazolidine ring in the target compound contrasts with unsaturated thiazoles (e.g., ) or pyridine/pyrazole cores (e.g., ), which influence conformational flexibility and electronic properties.
Substituent Effects: Trifluoromethyl groups: Common in analogs (e.g., ) for enhancing lipophilicity and resistance to oxidative metabolism.
Pharmacological and Physicochemical Properties
- Metabolic Stability : The CF₃ group in the target compound likely improves metabolic stability, as seen in analogs like Befetupitant, where CF₃ groups prolong half-life .
- Binding Affinity : Thiazolidine carboxamides often exhibit moderate-to-high affinity for enzymes or receptors due to hydrogen-bonding from the carboxamide group and π-π stacking from aromatic substituents .
- Solubility : The absence of polar groups (e.g., sulfonyl in ) may reduce aqueous solubility compared to analogs, necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-methylphenyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carboxamide?
- Methodology : The synthesis of thiazolidine-carboxamide derivatives typically involves condensation reactions between thiourea intermediates and α-halo ketones or aldehydes. For trifluoromethyl-substituted analogs, regioselective functionalization of the phenyl ring (e.g., via Ullmann coupling or Suzuki-Miyaura cross-coupling) is critical. Post-synthetic purification using column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) ensures >95% purity, as validated by HPLC .
- Key Considerations : Monitor reaction progress via TLC (silica gel, Rf ~0.3 in 30% EtOAc/hexane). Trifluoromethyl groups may require inert conditions (argon atmosphere) to prevent hydrolysis.
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : NMR should show characteristic signals: δ 7.4–7.6 ppm (aromatic protons from trifluoromethylphenyl), δ 4.2–4.5 ppm (thiazolidine ring CH), and δ 2.3 ppm (methyl group on the 2-methylphenyl). NMR should confirm the carboxamide carbonyl at ~168 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H] for CHFNOS is 391.1024 (calc. 391.1021).
Q. What preliminary biological screening assays are relevant for this compound?
- In Vitro Assays : Screen for kinase inhibition (e.g., Factor Xa, EGFR) using fluorescence polarization assays. Trifluoromethylphenyl moieties are known to enhance binding affinity in hydrophobic pockets .
- Cytotoxicity Testing : Use MTT assays on HEK-293 or HepG2 cell lines at concentrations ≤10 µM to assess baseline toxicity.
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?
- Metabolic Stability : The CF group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal stability assays (t >120 min in human liver microsomes). However, its electron-withdrawing nature may increase plasma protein binding (PPB >90%), reducing free drug concentration .
- Permeability : LogP calculations (cLogP ~3.2) suggest moderate blood-brain barrier penetration, but in vitro Caco-2 assays are needed to validate this.
Q. What strategies resolve contradictions in reported IC values across different kinase assays?
- Assay Optimization : Variations in buffer composition (e.g., ATP concentration) can alter IC. Standardize assays using 1 mM ATP and 10 mM MgCl.
- Impurity Analysis : Trace thiourea intermediates (from incomplete cyclization) may inhibit off-target kinases. Confirm compound purity via LC-MS (≥98%) before assays .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Core Modifications : Replace the thiazolidine ring with isosteric oxazolidinones to assess impact on potency.
- Substituent Effects : Introduce electron-donating groups (e.g., -OCH) on the 2-methylphenyl ring to modulate solubility. Compare with analogs from , where trifluoromethyl positional isomers (para vs. meta) show 10-fold differences in activity .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Rodent Models : For anti-inflammatory or anticancer applications, use xenograft models (e.g., HCT-116 colorectal tumors) with oral dosing (10–50 mg/kg/day). Monitor pharmacokinetics (C, AUC) via LC-MS/MS .
- Safety Profiling : Conduct 14-day repeat-dose toxicity studies in Sprague-Dawley rats (NOAEL determination).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
